1-(6-Fluoropyridin-2-yl)ethanamine;hydrochloride

Description

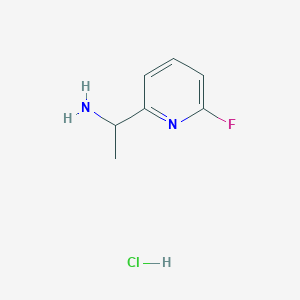

1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride is an organofluorine compound featuring a pyridine ring substituted with a fluorine atom at the 6-position and an ethanamine group at the 2-position, forming a hydrochloride salt. Its molecular formula is C₇H₈ClFN₂, with a molar mass of 174.61 g/mol (for the hydrochloride form). The compound exists as enantiomers, including (S)- and (R)-configurations, with CAS numbers 2061996-65-2 (hydrochloride) and 884494-98-8 (dihydrochloride), respectively . It is commercially available for research purposes, with the dihydrochloride form priced at $227.00/250 mg .

Properties

Molecular Formula |

C7H10ClFN2 |

|---|---|

Molecular Weight |

176.62 g/mol |

IUPAC Name |

1-(6-fluoropyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H |

InChI Key |

KRZXUDJJKFDGGT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC(=CC=C1)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluoropyridin-2-yl)ethanamine;hydrochloride typically involves the following steps:

Amination: The ethanamine group is introduced at the 2nd position of the pyridine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: Using batch reactors for controlled fluorination and amination reactions.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(6-Fluoropyridin-2-yl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Ethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

1-(6-Fluoropyridin-2-yl)ethanamine;hydrochloride has several applications across different scientific domains:

Medicinal Chemistry

- Therapeutic Potential : The compound is investigated for its potential use in treating neurological disorders such as depression and anxiety by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Neuroprotective Effects : Its ability to cross the blood-brain barrier makes it a candidate for therapies targeting neurodegenerative diseases.

Biological Studies

- Enzyme Interactions : Used to study interactions with various enzymes, providing insights into enzyme inhibition mechanisms.

- Receptor Binding Studies : The compound acts as a selective modulator of neurotransmitter receptors, influencing mood and cognition pathways .

Industrial Applications

- Agrochemicals Production : Utilized in the synthesis of specialty chemicals and agrochemicals due to its unique properties.

Research indicates that this compound exhibits notable biological activities:

- Antidepressant Effects : Studies suggest that it can modulate mood-related pathways, indicating potential antidepressant properties.

- Anticancer Activity : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, although further research is needed to establish these findings conclusively.

Case Study 1: Antidepressant Effects

A study explored the effects of this compound on serotonin levels in animal models. The results indicated significant modulation of serotonin pathways, leading to improved mood-related behaviors compared to control groups.

Case Study 2: Neuroprotective Properties

In another investigation, the compound was tested for its ability to protect neuronal cells from oxidative stress. The results demonstrated that treatment with this compound significantly reduced markers of oxidative damage in neuronal cultures.

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Neurological disorders (e.g., depression) | Modulates neurotransmitter systems |

| Biological Studies | Enzyme interactions and receptor binding | Inhibits specific enzymes; enhances receptor affinity |

| Industrial Applications | Agrochemicals | Used in synthesis of specialty chemicals |

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Halogen type : Fluorine’s high electronegativity enhances hydrogen-bonding capacity compared to chlorine .

- Substituent position : Fluorine at pyridine 6-position (target compound) vs. 5-position (e.g., ) alters resonance effects and intermolecular interactions.

Aromatic Ring Variations

Key Observations :

- Pyridine vs. phenyl : Pyridine’s nitrogen enhances polarity and coordination capacity, while phenyl derivatives (e.g., ) rely on halogen substituents for reactivity.

- Heterocyclic systems : Indole derivatives (e.g., ) exhibit distinct electronic profiles due to conjugated π-systems, influencing protein binding (e.g., interactions with HSP90’s GLU527 and TYR604 ).

Counterion and Salt Forms

Biological Activity

1-(6-Fluoropyridin-2-yl)ethanamine;hydrochloride, also known as (S)-1-(6-Fluoropyridin-2-yl)ethanamine hydrochloride, is a compound of significant interest in medicinal chemistry and pharmacological research due to its unique structural features and biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound is characterized by the presence of a pyridine ring substituted with a fluorine atom and an ethanamine moiety. The molecular formula is with a molecular weight of approximately 176.62 g/mol.

| Property | Value |

|---|---|

| CAS Number | 1956437-56-1 |

| Molecular Formula | C7H10ClFN2 |

| Molecular Weight | 176.62 g/mol |

| Solubility | Soluble in DMSO |

| Storage Conditions | -80°C for up to 6 months |

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. The fluorine atom enhances the compound's binding affinity and selectivity towards these targets, influencing neurotransmitter systems involved in neurological functions.

Key Mechanisms:

- Receptor Modulation : The compound interacts with neurotransmitter receptors, particularly those related to serotonin and norepinephrine pathways, which may influence mood and cognitive functions.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, potentially affecting metabolic pathways relevant to various diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : Studies suggest that the compound may have neuroprotective properties and could be beneficial in treating conditions such as anxiety and depression by modulating neurotransmitter levels .

- Antihistaminic Activity : Its structure allows for potential interactions with histamine receptors, making it a candidate for antihistamine drug development .

Study 1: Neuropharmacological Evaluation

A study published in the Journal of Medicinal Chemistry assessed the neuropharmacological effects of this compound. The researchers found that the compound significantly reduced anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent .

Study 2: Antihistaminic Activity

In another study focusing on H1-antihistamine activity, quantitative structure-activity relationship (QSAR) analysis was performed. The findings indicated that compounds structurally similar to this compound exhibited varying degrees of receptor antagonism, highlighting its potential role in developing new antihistamines .

Comparative Analysis with Similar Compounds

The unique structural features of this compound set it apart from similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoropyridine | Lacks chiral amine group | Limited pharmacological activity |

| 6-Chloropyridine | Contains chlorine instead of fluorine | Different reactivity |

| 1-(6-Fluoropyridin-2-yl)ethanamine | Non-hydrochloride form | Potential neuropharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.